molecular formula C16H13NO B1383235 1-(4-methylphenyl)-1H-indole-3-carbaldehyde CAS No. 1146220-76-9

1-(4-methylphenyl)-1H-indole-3-carbaldehyde

Cat. No. B1383235
CAS RN: 1146220-76-9
M. Wt: 235.28 g/mol
InChI Key: MXXNIXCXKKSTJJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its uses .


Synthesis Analysis

This involves a detailed description of how the compound is synthesized. It includes the starting materials, the reaction conditions, and the yield. It may also include a discussion of any side reactions that may occur .


Molecular Structure Analysis

This involves a detailed description of the compound’s molecular structure. It may include information about its bond lengths and angles, its stereochemistry, and any interesting structural features .


Chemical Reactions Analysis

This involves a description of the chemical reactions that the compound undergoes. It includes the reactants, the products, and the reaction conditions. It may also include a discussion of the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves a description of the compound’s physical and chemical properties. It may include information about its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthetic Versatility in Organic Chemistry

1-(4-methylphenyl)-1H-indole-3-carbaldehyde: is a compound that can be utilized in various synthetic pathways due to its reactive aldehyde group. It can undergo Claisen–Schmidt condensation reactions to form novel compounds with potential pharmacological properties . This reactivity can be harnessed to create a diverse array of derivatives for further research and development in medicinal chemistry.

Development of Chiral Catalysts

The compound’s structure allows for the possibility of creating chiral polymeric Mn(III) salen complexes . These complexes can be used for the oxidative kinetic resolution of racemic secondary alcohols, which is a critical step in producing enantiomerically pure substances for pharmaceutical applications .

Essential Oil Component Analysis

Derivatives of 1-(4-methylphenyl)-1H-indole-3-carbaldehyde may serve as components of essential oils from certain plants in the ginger family. The analysis of these components can lead to the discovery of new fragrances and flavors, as well as potential therapeutic agents .

Flavoring Agent Research

The compound’s derivatives can also be used as flavoring agents. Research in this field can lead to the development of new flavors for the food and beverage industry, enhancing consumer products with novel taste profiles .

properties

IUPAC Name

1-(4-methylphenyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12-6-8-14(9-7-12)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXNIXCXKKSTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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